molecular formula C8H15NO5 B2409652 3-{[(tert-butoxy)carbonyl](hydroxy)amino}propanoicacid CAS No. 1784842-48-3

3-{[(tert-butoxy)carbonyl](hydroxy)amino}propanoicacid

Cat. No.: B2409652
CAS No.: 1784842-48-3
M. Wt: 205.21
InChI Key: QZYKNRZRNYAQAZ-UHFFFAOYSA-N
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Description

3-{[(tert-butoxy)carbonyl](hydroxy)amino}propanoicacid is a compound with a complex structure that includes a hydroxy group, a tert-butyl ester, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(tert-butoxy)carbonyl](hydroxy)amino}propanoicacid typically involves the reaction of 3-hydroxypropanoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(tert-butoxy)carbonyl](hydroxy)amino}propanoicacid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Regeneration of the hydroxy group.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

3-{[(tert-butoxy)carbonyl](hydroxy)amino}propanoicacid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(tert-butoxy)carbonyl](hydroxy)amino}propanoicacid involves its interaction with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The tert-butyl ester group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(tert-butoxy)carbonyl](hydroxy)amino}propanoicacid is unique due to the presence of both hydroxy and amino groups, along with a tert-butyl ester.

Properties

IUPAC Name

3-[hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO5/c1-8(2,3)14-7(12)9(13)5-4-6(10)11/h13H,4-5H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYKNRZRNYAQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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